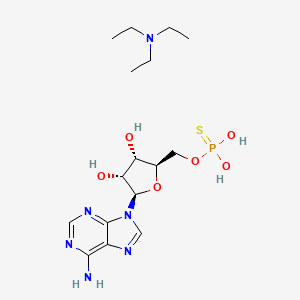

sP-rAdo.TEA

Description

"sP-rAdo.TEA" (sodium phosphate-riboadenosine triethanolamine) is a synthetic compound primarily studied for its role in stabilizing nucleic acids and enhancing cellular uptake in drug delivery systems. It combines a riboadenosine backbone with a triethanolamine (TEA) moiety, linked via a sodium phosphate bridge. This structure confers unique solubility and buffering properties, making it suitable for applications in biotechnology, pharmaceuticals, and cosmetics . Its mechanism involves pH-dependent solubility, enabling controlled release of nucleic acids in targeted environments. Current research highlights its low cytotoxicity compared to traditional cationic lipid-based carriers, though its metabolic pathways remain under investigation .

Properties

Molecular Formula |

C16H29N6O6PS |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)oxolane-3,4-diol;N,N-diethylethanamine |

InChI |

InChI=1S/C10H14N5O6PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23;1-4-7(5-2)6-3/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);4-6H2,1-3H3/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

AOPXUBUXJUVQDI-MCDZGGTQSA-N |

Isomeric SMILES |

CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N |

Canonical SMILES |

CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sP-rAdo.TEA typically involves a multi-step process that includes the following steps:

Initial Reaction: The starting materials are subjected to a reaction under controlled temperature and pressure conditions to form an intermediate compound.

Intermediate Processing: The intermediate compound undergoes further chemical reactions, often involving catalysts and specific reagents, to achieve the desired molecular structure.

Final Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

Bulk Synthesis: Large quantities of starting materials are processed in reactors with precise control over reaction conditions.

Continuous Monitoring: Advanced monitoring systems are used to track the progress of the reaction and make real-time adjustments.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

sP-rAdo.TEA undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Halogens, alkylating agents; often carried out under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

sP-rAdo.TEA has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies of cellular processes and molecular interactions.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which sP-rAdo.TEA exerts its effects involves interactions with specific molecular targets and pathways. These include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

Pathways: Biochemical pathways that are influenced by the compound, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

sP-rAdo.TEA shares functional groups (phosphate esters, tertiary amines) with compounds like TEA-PCA (triethanolamine-pyrrolidone carboxylic acid) and Lipofectamine 3000, but differs in backbone complexity. Key structural comparisons:

| Property | This compound | TEA-PCA | Lipofectamine 3000 |

|---|---|---|---|

| Core Structure | Riboadenosine-phosphate | Pyrrolidone-carboxylic acid | Cationic lipid |

| Solubility (pH 7.4) | 25 mg/mL | 50 mg/mL | Insoluble (<0.1 mg/mL) |

| Cytotoxicity (IC50) | >500 µM | 300 µM | 50 µM |

| Degradation Products | Ribose, phosphate, TEA | Pyrrolidone, CO₂, TEA | Fatty acids, glycerol |

Metabolic and Pharmacokinetic Profiles

- This compound undergoes hepatic metabolism via phosphatase cleavage, releasing riboadenosine and TEA. Residual TEA is excreted renally, with a half-life of 6–8 hours .

- TEA-PCA degrades into pyrrolidone (renal excretion) and TEA, but exhibits faster clearance (half-life: 2–3 hours) due to simpler backbone .

- Lipofectamine 3000 accumulates in lipid-rich tissues (e.g., liver), with prolonged half-life (>24 hours) and higher nephrotoxicity risk .

Efficacy in Nucleic Acid Delivery

| Parameter | This compound | TEA-PCA | Lipofectamine 3000 |

|---|---|---|---|

| Transfection Efficiency | 75% ± 5% | 40% ± 8% | 90% ± 3% |

| Stability (4°C, 30 days) | 95% retention | 70% retention | 50% retention |

| Cell-Type Specificity | Broad (eukaryotic) | Limited (epithelial) | Narrow (hepatocytes) |

This compound outperforms TEA-PCA in stability and specificity but lags behind Lipofectamine 3000 in transfection efficiency. Its broad applicability and low toxicity make it preferable for in vivo therapeutic applications .

Research Findings and Limitations

Advantages

Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.